Sempervirine methochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sempervirine methochloride is a biochemical.
Scientific Research Applications
Antiviral Activity : Sempervirine has shown significant antiviral activity against tobacco mosaic virus (TMV), with an inhibition rate of 52.6% in vivo and 73.3% in vitro at a concentration of 50 ug/mL. This suggests its potential use in plant virus control (Hao Xiaojiang, 2013).
Cytotoxicity in Cancer Research : In the context of cancer research, sempervirine and its analogues have been synthesized and tested for cytotoxicity against human cancer cell lines. 10-Fluorosempervirine has been identified as the most potently cytotoxic member of this family yet described (Xiaohong Pan, Chunying Yang, J. Cleveland, T. Bannister, 2016).
Role in Treating Hepatocellular Carcinoma : Sempervirine has been found to induce apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells, as well as inhibiting HCC tumor growth in vivo. It acts by regulating the Wnt/β-Catenin pathway, making it a promising compound for cancer treatment (Rong-cai Yue et al., 2021).
Binding with DNA : Research has explored the binding mode of sempervirine to DNA, revealing its ability to unwind circular DNA and aggregate at the surface of the polyion. This property is significant for understanding its interaction with biological molecules (M. Caprasse, C. Houssier, 1984).
Antimycobacterial Activity : Sempervirine has demonstrated antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. This suggests its potential use in treating mycobacterial infections (F. Tosun et al., 2004).
Autophagy and Apoptosis in Glioma Cells : It has been shown that sempervirine mediates autophagy and apoptosis in glioma cells through the Akt/mTOR signaling pathways, indicating its therapeutic potential for glioma cancer treatment (Gaopan Li et al., 2021).
Properties
CAS No. |
6484-78-2 |
---|---|
Molecular Formula |
C20H19ClN2 |
Molecular Weight |
322.836 |
IUPAC Name |
3-methyl-16,17,18,19-tetrahydroyohimban-13-ium;chloride |
InChI |
InChI=1S/C20H19N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-13H,2-3,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
HIROAYNAUQCTHO-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=[N+](C=C3)C=C5CCCCC5=C4.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sempervirine methochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.